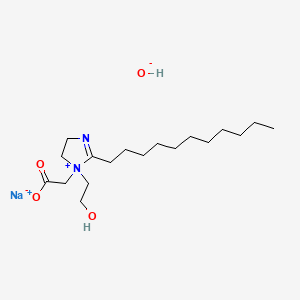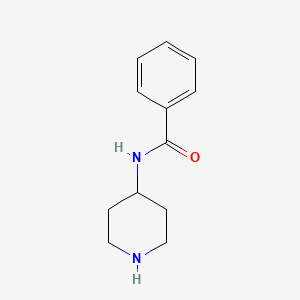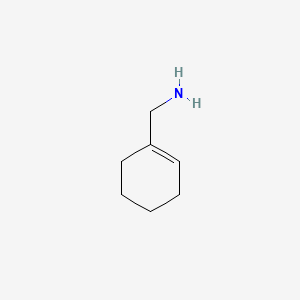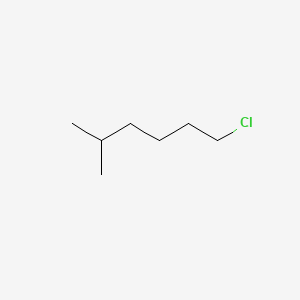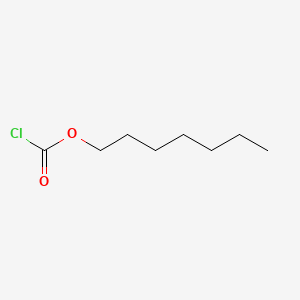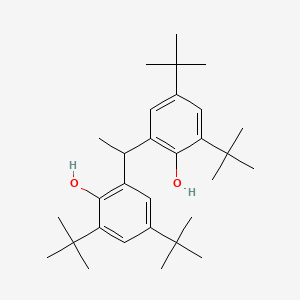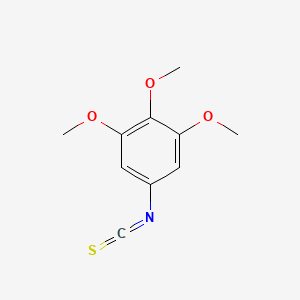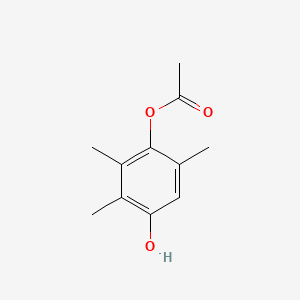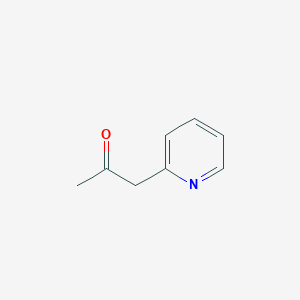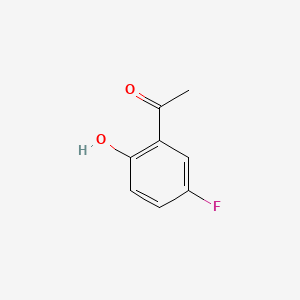
3-Chlor-4-(trifluormethyl)anilin
Übersicht
Beschreibung
3-Chloro-4-(trifluoromethyl)aniline is an organic compound with the formula CF3C6H4NH2 . It is one of the isomers of trifluoromethylaniline and is classified as an aromatic amine . They are typically colorless liquids .
Synthesis Analysis
The synthesis of 3-Chloro-4-(trifluoromethyl)aniline involves several steps . In one study, a series of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods .Molecular Structure Analysis
The molecular structure of 3-Chloro-4-(trifluoromethyl)aniline has been studied using various spectroscopic techniques . The electron donating and electron withdrawing effects on the structure of aniline and effects of substituent positions on the vibrational spectra of the title molecule in comparison with similar kind of molecules have also been illustrated .Chemical Reactions Analysis
The chemical reactions involving 3-Chloro-4-(trifluoromethyl)aniline are complex and can lead to a variety of products . The optimized geometrical parameters were calculated and the substitution effect of a change in the planarity or the degree of pyramidal NH moiety were explained on the basis of natural atomic .Physical And Chemical Properties Analysis
3-Chloro-4-(trifluoromethyl)aniline has a molecular weight of 195.57 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 195.0062613 g/mol . The topological polar surface area of the compound is 26 Ų .Wissenschaftliche Forschungsanwendungen
Organische Synthese
3-Chlor-4-(trifluormethyl)anilin wird häufig als Baustein in der organischen Synthese verwendet . Seine einzigartige Struktur, die sowohl eine Chlor- als auch eine Trifluormethylgruppe an einem Anilin umfasst, macht es zu einem vielseitigen Reagenz bei der Synthese einer Vielzahl organischer Verbindungen.
Safety and Hazards
3-Chloro-4-(trifluoromethyl)aniline is considered hazardous . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding contact with eyes, skin, and clothing, avoiding repeated exposure, and ensuring adequate ventilation .
Wirkmechanismus
Target of Action
3-Chloro-4-(trifluoromethyl)aniline is an organic compound with the formula ClC6H3(CF3)NH2 It’s known that similar compounds can act on cell surface tyrosine kinase receptors and subsequent intracellular kinases involved in cell proliferation and angiogenesis .
Mode of Action
This typically involves the formation of a covalent bond with the target molecule, leading to changes in the target’s function .
Biochemical Pathways
Given its potential interaction with tyrosine kinase receptors, it may influence pathways related to cell proliferation and angiogenesis .
Pharmacokinetics
Similar compounds are known to have good bioavailability and can be distributed throughout the body .
Result of Action
Based on its potential targets, it may influence cell proliferation and angiogenesis .
Action Environment
The action, efficacy, and stability of 3-Chloro-4-(trifluoromethyl)aniline can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Additionally, it’s important to avoid dust formation as it can lead to inhalation risks .
Biochemische Analyse
Biochemical Properties
3-Chloro-4-(trifluoromethyl)aniline plays a crucial role in biochemical reactions due to its unique chemical structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act on cell surface tyrosine kinase receptors and subsequent intracellular kinases involved in tumor cell proliferation and angiogenesis . These interactions are essential for understanding the compound’s potential therapeutic applications and its role in biochemical pathways.
Cellular Effects
The effects of 3-Chloro-4-(trifluoromethyl)aniline on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it has been shown to interact with tyrosine kinase receptors, which play a pivotal role in cell signaling and growth . This interaction can lead to changes in gene expression and alterations in cellular metabolism, impacting cell proliferation and survival.
Molecular Mechanism
At the molecular level, 3-Chloro-4-(trifluoromethyl)aniline exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, the trifluoromethyl group in the compound can enhance its binding affinity to certain proteins, thereby modulating their activity . This mechanism is crucial for understanding how the compound can be used in therapeutic applications and its potential side effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-4-(trifluoromethyl)aniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of 3-Chloro-4-(trifluoromethyl)aniline vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have indicated that there is a threshold effect, where the compound’s beneficial effects are observed up to a certain dosage, beyond which toxicity increases . Understanding these dosage effects is essential for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
3-Chloro-4-(trifluoromethyl)aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s trifluoromethyl group can influence its metabolic stability and the rate of its biotransformation . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 3-Chloro-4-(trifluoromethyl)aniline within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can impact its biological activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 3-Chloro-4-(trifluoromethyl)aniline is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological effects.
Eigenschaften
IUPAC Name |
3-chloro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAMRRANXJVDCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196198 | |
| Record name | 3-Chloro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
445-13-6 | |
| Record name | 3-Chloro-4-trifluoromethylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=445-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-(trifluoromethyl)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-4-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.504 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



